molecular formula C27H23N3O3S B298619 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile

2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile

Número de catálogo B298619
Peso molecular: 469.6 g/mol
Clave InChI: QYTAMAVRBPCAEG-CYNRLTQQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile is a chemical compound with molecular formula C31H28N4O4S. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This compound has attracted significant attention in the scientific community due to its potential applications in the treatment of type 2 diabetes mellitus.

Mecanismo De Acción

The mechanism of action of 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile involves inhibition of the enzyme 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile. 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile, this compound increases the levels of these hormones, which in turn stimulate insulin secretion and reduce glucagon secretion. This leads to improved glycemic control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have several biochemical and physiological effects. It increases the levels of incretin hormones such as GLP-1 and GIP, which stimulate insulin secretion and reduce glucagon secretion. This leads to improved glycemic control in patients with type 2 diabetes mellitus. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile in lab experiments include its potent inhibitory activity against 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile, which makes it a useful tool for studying the role of this enzyme in the regulation of blood glucose levels. Additionally, this compound has been extensively studied in preclinical and clinical trials, which makes it a well-characterized compound for use in lab experiments.
The limitations of using this compound in lab experiments include its high cost and limited availability. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.

Direcciones Futuras

For research on 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile include the development of more potent and selective 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile inhibitors, as well as the investigation of its potential applications in the treatment of other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and limitations.

Métodos De Síntesis

The synthesis of 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile involves several steps. The first step is the condensation of 2-methoxy-4-formylphenol and 3-ethyl-4-amino-5-mercapto-1,2,4-triazole in the presence of acetic acid to form the intermediate compound 4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenol. The second step involves the reaction of this intermediate with benzyl bromide in the presence of potassium carbonate to form the compound 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzene. The final step involves the reaction of this compound with sodium cyanide in the presence of potassium carbonate to form the desired product.

Aplicaciones Científicas De Investigación

2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been extensively studied for its potential applications in the treatment of type 2 diabetes mellitus. 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile inhibitors like this compound are known to increase the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce glucagon secretion. This leads to improved glycemic control in patients with type 2 diabetes mellitus.

Propiedades

Nombre del producto

2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile

Fórmula molecular

C27H23N3O3S

Peso molecular

469.6 g/mol

Nombre IUPAC

2-[[4-[(E)-(3-ethyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]methyl]benzonitrile

InChI

InChI=1S/C27H23N3O3S/c1-3-30-26(31)25(34-27(30)29-22-11-5-4-6-12-22)16-19-13-14-23(24(15-19)32-2)33-18-21-10-8-7-9-20(21)17-28/h4-16H,3,18H2,1-2H3/b25-16+,29-27?

Clave InChI

QYTAMAVRBPCAEG-CYNRLTQQSA-N

SMILES isomérico

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC)/SC1=NC4=CC=CC=C4

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC)SC1=NC4=CC=CC=C4

SMILES canónico

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC)SC1=NC4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.